molecular formula C13H21NO4S2 B14666934 S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate CAS No. 38914-79-3

S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14666934
CAS No.: 38914-79-3
M. Wt: 319.4 g/mol
InChI Key: VIPWJDISTQDBED-LBPRGKRZSA-N
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Description

S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound characterized by its unique molecular structure. It contains a total of 41 bonds, including multiple double bonds, aromatic bonds, and a six-membered ring . The presence of secondary amine, hydroxyl, ether, and sulfuric groups contributes to its diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate involves several steps, typically starting with the preparation of the p-Methoxybenzyl propylamine intermediate. This intermediate is then reacted with ethylene oxide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiosulfate derivatives and sulfur-containing organic molecules, such as:

  • Sodium thiosulfate
  • Potassium thiosulfate
  • Ethyl thiosulfate

Uniqueness

What sets S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the p-Methoxybenzyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

38914-79-3

Molecular Formula

C13H21NO4S2

Molecular Weight

319.4 g/mol

IUPAC Name

(2S)-N-(2-hydroxysulfonothioyloxyethyl)-1-(4-methoxyphenyl)butan-2-amine

InChI

InChI=1S/C13H21NO4S2/c1-3-12(14-8-9-18-20(15,16)19)10-11-4-6-13(17-2)7-5-11/h4-7,12,14H,3,8-10H2,1-2H3,(H,15,16,19)/t12-/m0/s1

InChI Key

VIPWJDISTQDBED-LBPRGKRZSA-N

Isomeric SMILES

CC[C@@H](CC1=CC=C(C=C1)OC)NCCOS(=O)(=S)O

Canonical SMILES

CCC(CC1=CC=C(C=C1)OC)NCCOS(=O)(=S)O

Origin of Product

United States

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